molecular formula C8H9NO2 B7771184 2-Methoxybenzamide CAS No. 27193-81-3

2-Methoxybenzamide

Cat. No.: B7771184
CAS No.: 27193-81-3
M. Wt: 151.16 g/mol
InChI Key: MNWSGMTUGXNYHJ-UHFFFAOYSA-N
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Description

2-Methoxybenzamide: is an organic compound with the molecular formula C8H9NO2 . It is a derivative of benzamide, where a methoxy group is substituted at the ortho position of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxybenzamide can be synthesized through several methods. One common method involves the reaction of 2-methoxybenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-methoxybenzonitrile. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2-Methoxybenzamide is unique due to its specific substitution pattern and its ability to inhibit the hedgehog signaling pathway. This makes it a valuable compound in medicinal chemistry for the development of anticancer agents .

Properties

IUPAC Name

2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWSGMTUGXNYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022189
Record name 2-Methoxybenzamide
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2439-77-2, 27193-81-3
Record name 2-Methoxybenzamide
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Record name 2-Methoxybenzamide
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Record name Benzamide, methoxy-
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Record name 2-Methoxybenzamide
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Record name 2-Methoxybenzamide
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Record name o-anisamide
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Record name 2-METHOXYBENZAMIDE
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Synthesis routes and methods I

Procedure details

cis-3-Iodo-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (141 mg, 0.319 mmol), 4-[(benzylamino)carbonyl]-3-methoxyphenylboronic acid (100 mg, 0.351 mmol), palladium tetrakistriphenyphosphine (22 mg, 0.019 mmol) and sodium carbonate (81 mg, 0.765 mmol) were mixed with ethylene glycol dimethyl ether (4 mL) and water (2 mL). The reaction mixture was heated at reflux overnight. Organic solvent was removed under reduced pressure and the aqueous layer was extracted with dichloromethane. The combined organic layer was washed with water then brine, dried over MgSO4, filtered and evaporated. The residue was purified by flash column chromatography using dichloromethane/methanol (95:5) as mobile phase to give cis-N1-benzyl-4-44-amino-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxybenzamide (126 mg, 71%). 1H NMR (CDCl3) δ 1.83 (m, 6H), 2.34 (s, 3H), 2.45 (m, 11H), 4.02 (s, 3H), 4.43 (d, J=5.66 Hz, 2H), 4.95 (m, 1H), 5.52 (bs, 2H), 7.37 (m, 7H), 8.18 (m, 1H), 8.41 (m, 1H); LC/MS (Micromass-Column: Pecosphere, C18, 3 um, 33×4.6 mm. Eluents: 0% B/A to 100% B/A in 4.5 min.(B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 3.5 mL/min.): MH+=555.5, Rt=2.65 min.
Name
cis-3-Iodo-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Quantity
141 mg
Type
reactant
Reaction Step One
Name
4-[(benzylamino)carbonyl]-3-methoxyphenylboronic acid
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakistriphenyphosphine
Quantity
22 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
71%

Synthesis routes and methods II

Procedure details

40 Parts of cis-4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide monohydrate were boiled in 160 parts of methanol. The product was filtered off while hot and crystallized twice from a mixture of 600 parts of tetrachloromethane and 400 parts of trichloromethane. The product was filtered off, dried and recrystallized from 4-methyl-2-pentanone. The product was filtered off and dried (water-separator) yielding 18.5 parts of cis-4-amino-5-chloro-N-[2-chloro-4-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]aminocarbonyl]-5-methoxyphenyl]-2--methoxybenzamide; mp. 181.5° C. (compound 239).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2-Methoxybenzamide has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: Researchers commonly use techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to characterize this compound derivatives. NMR provides detailed information about the hydrogen and carbon atoms within the molecule, while IR reveals characteristic functional group vibrations. MS helps determine the molecular weight and fragmentation patterns, aiding in structural elucidation. [, , , , , , ]

ANone: Research suggests that the 2-methoxy group is crucial for the biological activity of benzamide derivatives, particularly for their interaction with dopamine D2 receptors. Replacing the methoxy group with a hydroxy group drastically reduces the binding affinity to D2 receptors. [, , ]

ANone: Introducing substituents on the benzamide ring, such as halogens, alkyl groups, or sulfonyl groups, can significantly impact the activity, potency, and selectivity of this compound derivatives. These modifications can influence their interactions with target receptors and enzymes, leading to changes in their pharmacological profiles. [, , , , , , , , , ]

ANone: The size and nature of the N-substituent significantly affect the compound's interaction with various receptors. For example, increasing the steric bulk of the N-alkyl substituent can decrease β-adrenergic blocking activity. [, ] Additionally, specific N-substituents, like those incorporating pyrrolidinyl or piperidinyl groups, have been linked to enhanced interactions with dopamine receptors, influencing their potential as antipsychotic agents. [, , ]

ANone: this compound derivatives have shown affinity for various biological targets, including dopamine receptors (D2, D3, D4), serotonin receptors (5-HT2A), and sigma receptors. Their activity profile varies depending on the specific substituents on the benzamide ring and the nitrogen atom. [, , , , ]

ANone: As antagonists of dopamine receptors, this compound derivatives can modulate dopaminergic neurotransmission. This modulation can have various downstream effects, depending on the specific receptor subtype targeted and the brain region involved. For example, D2 receptor antagonism is implicated in the antipsychotic effects of some this compound derivatives. [, , ]

ANone: Some this compound derivatives demonstrate inhibitory effects on specific enzymes. For instance, glimepiride, a this compound derivative, can selectively inhibit the cyclooxygenase pathway of arachidonic acid metabolism, potentially influencing platelet function. []

ANone: The stability of this compound derivatives can vary depending on factors like pH, temperature, and exposure to light. [, ] Formulation strategies, such as the use of specific excipients or encapsulation techniques, are crucial for enhancing their stability, solubility, and bioavailability. [, ]

ANone: Researchers have investigated various formulation strategies to enhance the delivery and stability of these compounds. These include:

  • Sol-gel encapsulation: This technique has been explored for the controlled release of N,N-Diethyl-2-Methoxybenzamide, an insect repellent. Incorporating the compound into a silica sol-gel matrix, potentially with added polymers like polymethylmethacrylate (PMMA), allows for a sustained release profile. []
  • Fast-dissolving tablets: Formulations for fast-dissolving tablets of Metoclopramide have been developed using superdisintegrants to enhance dissolution and potentially improve its bioavailability and onset of action. []

ANone: this compound derivatives exhibit a diverse range of potential applications:

  • Antiemetics: Metoclopramide is a well-known antiemetic used to treat nausea and vomiting associated with various conditions. [, , ]
  • Antipsychotics: Some derivatives, like Amisulpride and Sulpiride, possess antipsychotic properties attributed to their dopamine receptor antagonism. [, ]
  • Gastroprokinetic agents: Derivatives like Cisapride and TKS159 stimulate gastrointestinal motility and have potential in treating gastrointestinal disorders. [, ]
  • Bleaching herbicides: Certain N-benzyl-2-Methoxybenzamide derivatives have shown promise as bleaching herbicides, potentially targeting carotenoid biosynthesis in plants. [, ]
  • Insect repellents: N,N-Diethyl-2-Methoxybenzamide has been investigated for its insect repellent properties. []

ANone: While the provided research papers primarily focus on the pharmacological and chemical aspects of this compound derivatives, limited information is available on their environmental impact and degradation pathways. Further research is needed to assess their potential ecotoxicological effects and develop strategies for mitigating any negative environmental consequences.

ANone: High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for quantifying and monitoring this compound derivatives in various matrices, including biological samples. [, , , ] UV spectrophotometry is another valuable tool for analyzing these compounds, particularly when coupled with derivatization strategies to enhance sensitivity and selectivity. []

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